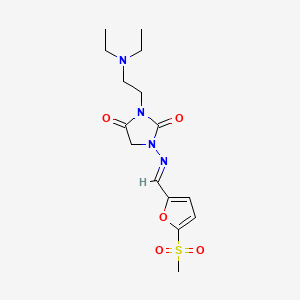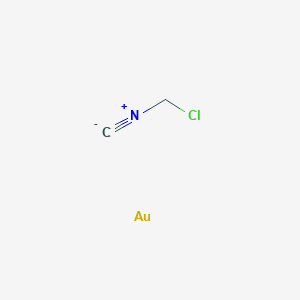![molecular formula C15H9F3O B14668167 Phenol, 4-[[4-(trifluoromethyl)phenyl]ethynyl]- CAS No. 40474-00-8](/img/structure/B14668167.png)
Phenol, 4-[[4-(trifluoromethyl)phenyl]ethynyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 4-[[4-(trifluoromethyl)phenyl]ethynyl]-: is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a phenol group through an ethynyl linkage. The molecular formula of this compound is C15H9F3O, and it is known for its unique chemical properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 4-[[4-(trifluoromethyl)phenyl]ethynyl]- typically involves the reaction of 4-(trifluoromethyl)phenylacetylene with phenol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction conditions include heating the mixture to a temperature of around 100-120°C for several hours to achieve the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Phenol, 4-[[4-(trifluoromethyl)phenyl]ethynyl]- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The ethynyl linkage can be reduced to form the corresponding alkane.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of the corresponding alkane derivative.
Substitution: Formation of halogenated or nitrated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
Phenol, 4-[[4-(trifluoromethyl)phenyl]ethynyl]- has a wide range of applications in scientific research, including:
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of new materials with unique properties.
Biology:
- Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine:
- Explored as a potential drug candidate for various therapeutic applications.
- Studied for its interactions with biological targets and pathways.
Industry:
- Utilized in the production of polymers and monomers.
- Applied in the development of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of Phenol, 4-[[4-(trifluoromethyl)phenyl]ethynyl]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phenol group can form hydrogen bonds with target proteins, while the ethynyl linkage provides rigidity to the molecule, influencing its binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
4-(Trifluoromethyl)phenol: Shares the trifluoromethyl group but lacks the ethynyl linkage.
4-Hydroxybenzotrifluoride: Similar structure but without the ethynyl linkage.
α,α,α-Trifluoro-p-cresol: Contains the trifluoromethyl group but differs in the position of the hydroxyl group.
Uniqueness: Phenol, 4-[[4-(trifluoromethyl)phenyl]ethynyl]- is unique due to the presence of both the trifluoromethyl group and the ethynyl linkage, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
40474-00-8 |
|---|---|
Molekularformel |
C15H9F3O |
Molekulargewicht |
262.23 g/mol |
IUPAC-Name |
4-[2-[4-(trifluoromethyl)phenyl]ethynyl]phenol |
InChI |
InChI=1S/C15H9F3O/c16-15(17,18)13-7-3-11(4-8-13)1-2-12-5-9-14(19)10-6-12/h3-10,19H |
InChI-Schlüssel |
SUAYPOJNKOEGHR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C#CC2=CC=C(C=C2)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


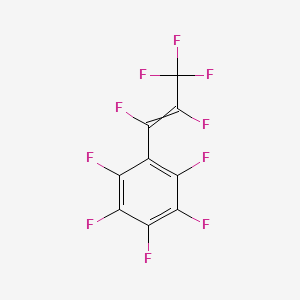
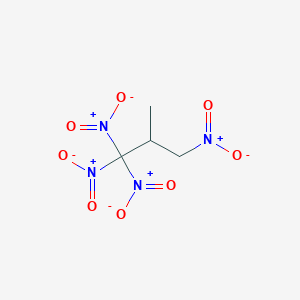
![4-[(4-Butylphenoxy)carbonyl]phenyl 4-methoxybenzoate](/img/structure/B14668100.png)
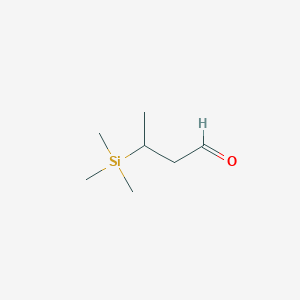
![[[4-Heptadecyl-6-(hydroxymethylamino)-1,3,5-triazin-2-yl]amino]methanol](/img/structure/B14668119.png)
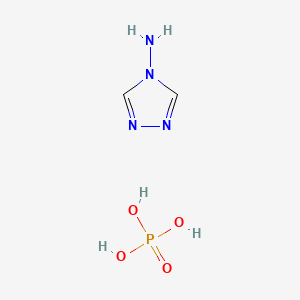
![N-[4-chloro-2-(thiophene-2-carbonyl)phenyl]acetamide](/img/structure/B14668148.png)

![3-[(3-Ethyloxetan-3-yl)methoxy]propanenitrile](/img/structure/B14668163.png)
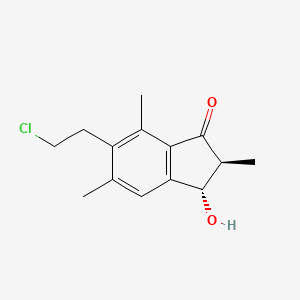
![1-Methylspiro[2.6]nonane](/img/structure/B14668182.png)
